2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-methoxyphenethyl)acetamide
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Description
“2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-methoxyphenethyl)acetamide” is a chemical compound. It’s related to a class of compounds that have been studied for their potential therapeutic applications . These compounds are associated with disorders mediated by KMO, such as acute pancreatitis, chronic kidney disease, Huntington’s disease, Alzheimer’s disease, Parkinson’s disease, and others .
Synthesis Analysis
The synthesis of similar compounds involves a reaction between various o-aminophenols and N-cyano-N-phenyl-p-toluenesulfonamide as a nonhazardous electrophilic cyanating agent in the presence of Lewis acid . Another synthetic approach uses the Smiles rearrangement upon activation of benzoxazole-2-thiol with chloroacetyl chloride .Scientific Research Applications
Radiosynthesis Applications
Compounds similar to the one mentioned have been utilized in the radiosynthesis of herbicides and their safeners, indicating their potential application in studying the metabolism and mode of action of agrochemicals through radioactive labeling techniques (Latli & Casida, 1995).
Organic Synthesis and Material Science
Research into the synthesis of heterocyclic compounds, including oxazoles and benzoxazoles, showcases the broader utility of related chemicals in creating materials with potential electronic, optical, or biological properties. These methodologies offer insights into regioselective synthesis and the formation of compounds with specific structural features, which could be critical in the development of new materials or pharmaceuticals (Li et al., 2009).
Pharmacological Research
Compounds within the same chemical family have been explored for their anticonvulsant properties, suggesting a potential application in the development of new therapeutic agents for the treatment of epilepsy and related neurological conditions (Amir et al., 2012).
Antimicrobial and Tuberculosis Treatment
Derivatives of benzoxazolones have been investigated for their activity against Mycobacterium tuberculosis, highlighting their potential role in the discovery and development of new anti-tuberculosis agents. These studies provide valuable insights into the structure-activity relationships critical for the inhibition of bacterial enzymes and the development of novel antimicrobial compounds (Pedgaonkar et al., 2014).
Environmental Science and Herbicide Research
Studies on the metabolism of chloroacetamide herbicides in human and rat liver microsomes offer insights into the environmental and health impacts of agricultural chemicals, potentially guiding safer and more sustainable herbicide design (Coleman et al., 2000).
properties
IUPAC Name |
2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4/c1-24-14-5-2-12(3-6-14)8-9-20-17(22)11-21-15-10-13(19)4-7-16(15)25-18(21)23/h2-7,10H,8-9,11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEZTLMIURYCHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CN2C3=C(C=CC(=C3)Cl)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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